![molecular formula C10H15NO B14332680 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 100465-38-1](/img/structure/B14332680.png)
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one: is a bicyclic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a bicyclic azabicyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves cyclization reactions. One common method is the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex molecular architectures through further chemical transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a suitable candidate for investigating enzyme-substrate binding and catalysis .
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable building block for the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The bicyclic structure allows for specific interactions with active sites, leading to modulation of enzymatic activity or receptor signaling pathways.
Comparaison Avec Des Composés Similaires
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness: 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a versatile intermediate for various chemical transformations.
Propriétés
Numéro CAS |
100465-38-1 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
5-tert-butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-5-7-8(6)9(12)11(7)4/h5,7-8H,1-4H3 |
Clé InChI |
ANYRZMSTHBJZEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2C1C(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

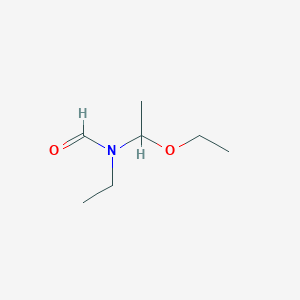
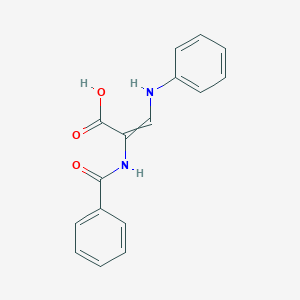
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
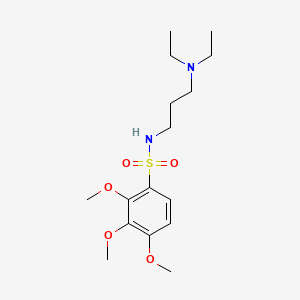

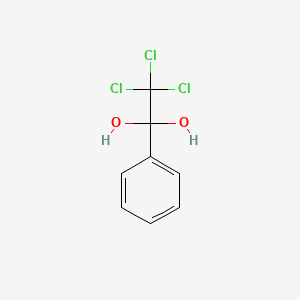
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
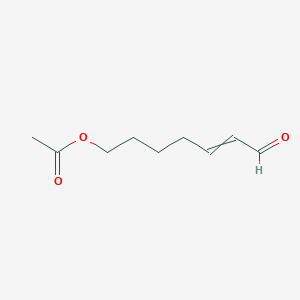
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
